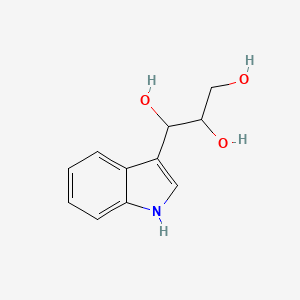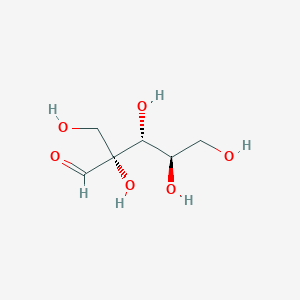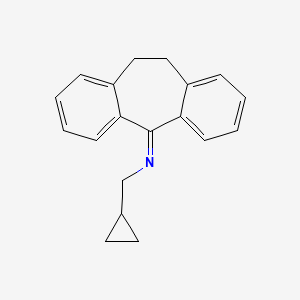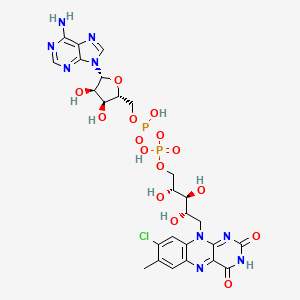
Methyl 2-ethyl-4-(hexopyranosyloxy)-2,5,7,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-ethyl-4-(hexopyranosyloxy)-2,5,7,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracene-1-carboxylate is a natural product found in Streptomyces alboflavus and Streptomyces ruber with data available.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Methyl 2-ethyl-4-(hexopyranosyloxy)-2,5,7,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracene-1-carboxylate is involved in various synthetic and chemical reactions. For instance, ethyl 4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylates react with malononitrile and 4-hydroxycoumarin to produce substituted ethyl 2-amino-2',5-dioxo-5'-phenyl-1',2'-dihydro-5H-spiro[pyrano[3,2-c]chromene-4,3'-pyrrole]-4'-carboxylates (Dmitriev, Silaichev, & Maslivets, 2015). This showcases its role in the synthesis of complex molecular structures and heterocycles.
Structural and Conformational Studies
The compound also plays a significant role in structural and conformational studies. For example, derivatives like ethyl 2,3,6-trideoxy-α-l-threo-hexopyranosid-4-ulo-2,4-pyranose have been studied for their crystal structures, providing insights into the spatial arrangements and conformations of such complex molecules (Klaska, Jarchow, Koebernick, & Paulsen, 1977).
Application in Photodiode Fabrication
In more applied research, novel compounds like ethyl 3-amino-2-cyano-6-hydroxy-7, 12-dioxo-2, 7, 12, 12a-tetrahydro-1H-benzo[g]pyrimido[1, 2-a]quinoline-5-carboxylate have been synthesized and used in the fabrication of photodiodes. The optical behavior and unique response representations of such derivatives enable the design and manufacturing of organic photodiodes based on nanostructured films (Elkanzi, Farag, Roushdy, & Mansour, 2020).
Contribution to Heterocyclic Chemistry
The compound is instrumental in the synthesis of various heterocyclic systems, which are fundamental in the development of pharmaceuticals and materials science. For example, reactions of ethyl 2-hydroxy-4-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-4-oxobut-2-enoate with different reagents yield a variety of heterocyclic compounds with potential applications in various fields (Malzogu, Sušnik, Vorkapić-Furač, Rapić, & Kovač, 2000).
Propiedades
Número CAS |
62720-19-8 |
|---|---|
Nombre del producto |
Methyl 2-ethyl-4-(hexopyranosyloxy)-2,5,7,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracene-1-carboxylate |
Fórmula molecular |
C28H30O14 |
Peso molecular |
590.5 g/mol |
Nombre IUPAC |
methyl 2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C28H30O14/c1-3-28(39)7-11(41-27-25(37)24(36)20(32)12(8-29)42-27)14-15(18(28)26(38)40-2)23(35)16-17(22(14)34)21(33)13-9(19(16)31)5-4-6-10(13)30/h4-6,11-12,18,20,24-25,27,29-30,32,34-37,39H,3,7-8H2,1-2H3 |
Clave InChI |
BUROQAOCKUYUEW-UHFFFAOYSA-N |
SMILES |
CCC1(CC(C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5C(C(C(C(O5)CO)O)O)O)O |
SMILES canónico |
CCC1(CC(C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5C(C(C(C(O5)CO)O)O)O)O |
Sinónimos |
4-GPERD 4-O-(glucopyranosyl)-epsilon-rhodomycinone histomodulin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![n|A-[4-(4-aminopiperidin-1-yl)-2-benzyl-4-oxobutanoyl]-n-[(3r,4s)-1-cyclohexyl-3,4-dihydroxy-6-(pyridin-2-yl)hexan-2-yl]-l-histidinamide acetate(1:1)](/img/structure/B1210365.png)




![2-Amino-3-phenylpropan-1-ol;2-[2-[1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine](/img/structure/B1210372.png)






